molecular formula C19H30N2O2 B2441946 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide CAS No. 954077-76-0

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

Cat. No.: B2441946
CAS No.: 954077-76-0
M. Wt: 318.461
InChI Key: MRIZDNYVSKTTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts or reagents.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine or benzamide derivatives.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide
  • N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide
  • N-((1-(2-methylthioethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

Uniqueness

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide is unique due to the presence of the 2-methoxyethyl group, which can influence its solubility, stability, and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-14-11-15(2)18(16(3)12-14)19(22)20-13-17-5-7-21(8-6-17)9-10-23-4/h11-12,17H,5-10,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIZDNYVSKTTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.